molecular formula C26H20N4 B2950604 9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole CAS No. 124337-51-5

9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole

Cat. No.: B2950604
CAS No.: 124337-51-5
M. Wt: 388.474
InChI Key: XICDERXRENUQTD-UHFFFAOYSA-N
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Description

9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole is a complex organic compound with the molecular formula C26H20N4. This compound is notable for its unique structure, which combines a carbazole moiety with a benzotriazole group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole typically involves the reaction of carbazole with a benzotriazole derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N,N’,N’-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The benzotriazole moiety can also participate in coordination chemistry, forming stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole is unique due to its combination of carbazole and benzotriazole groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

9-[1-(benzotriazol-1-yl)-2-phenylethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4/c1-2-10-19(11-3-1)18-26(30-25-17-9-6-14-22(25)27-28-30)29-23-15-7-4-12-20(23)21-13-5-8-16-24(21)29/h1-17,26H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICDERXRENUQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(N2C3=CC=CC=C3C4=CC=CC=C42)N5C6=CC=CC=C6N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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